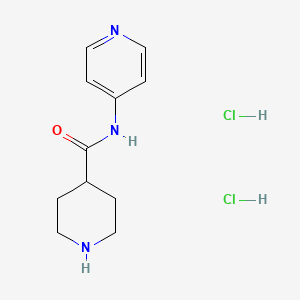

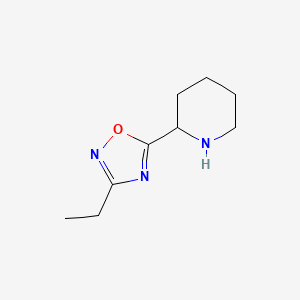

![molecular formula C9H6ClNOS B1521089 1-(Benzo[d]thiazol-2-yl)-2-Chlorethanon CAS No. 453558-32-2](/img/structure/B1521089.png)

1-(Benzo[d]thiazol-2-yl)-2-Chlorethanon

Übersicht

Beschreibung

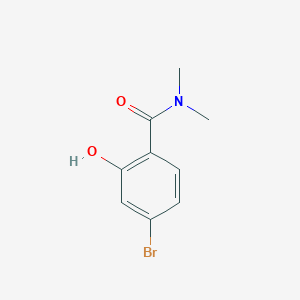

1-(Benzo[d]thiazol-2-yl)-2-chloroethanone is a useful research compound. Its molecular formula is C9H6ClNOS and its molecular weight is 211.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(Benzo[d]thiazol-2-yl)-2-chloroethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Benzo[d]thiazol-2-yl)-2-chloroethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anti-Parkinson-Mittel

Derivate von Benzo[d]thiazol, wie z. B. 1-(Benzo[d]thiazol-2-yl)-3-(substituiertes Aryl)harnstoff, wurden als potenzielle Anti-Parkinson-Mittel mit verbesserten pharmakologischen Profilen bei Haloperidol-induzierter Katalepsie und oxidativem Stress bei Mäusen entwickelt und synthetisiert .

Antibakterielle Aktivität

Es wurde gezeigt, dass das Vorhandensein bestimmter Einheiten in Benzo[d]thiazol-Verbindungen die antibakterielle Aktivität beeinflusst. Zum Beispiel können O-Alkyl-Einheiten an bestimmten Positionen an der Phenylgruppe die antibakterielle Aktivität eliminieren .

Entzündungshemmende Aktivität

Einige Benzo[d]thiazol-Derivate wurden auf ihre COX-1-Hemmwirkung analysiert, die ein Maß für ihre potenziellen entzündungshemmenden Wirkungen ist .

Antituberkulose-Verbindungen

Jüngste synthetische Entwicklungen konzentrieren sich auf Benzothiazol-basierte Verbindungen als potenzielle Antituberkulosemittel und vergleichen ihre In-vitro- und In-vivo-Aktivität mit Standardreferenzmedikamenten .

Synthese und Charakterisierung

Benzo[d]thiazol-Derivate werden häufig synthetisiert und charakterisiert, um verschiedene Anwendungen zu ermöglichen, wie z. B. die Herstellung neuer Flurbiprofen-Derivate mit potenziellen therapeutischen Anwendungen .

Wirkmechanismus

Target of Action

Compounds with a similar benzothiazole structure have been reported to exhibit anti-inflammatory properties . These compounds have been shown to inhibit cyclooxygenase (COX), an enzyme involved in the inflammatory response .

Mode of Action

Benzothiazole derivatives have been reported to interact with their targets and cause changes at the molecular level . For instance, some benzothiazole derivatives have been shown to inhibit COX, leading to a reduction in the production of pro-inflammatory prostaglandins .

Biochemical Pathways

Based on the reported anti-inflammatory activity of similar benzothiazole derivatives, it can be inferred that this compound may affect the arachidonic acid pathway, which is involved in the production of inflammatory mediators .

Pharmacokinetics

Thiazole compounds are generally known for their good bioavailability .

Result of Action

Similar benzothiazole derivatives have been reported to exhibit anti-inflammatory effects, potentially through the inhibition of cox and the subsequent reduction in the production of pro-inflammatory prostaglandins .

Action Environment

It is generally known that factors such as temperature, ph, and the presence of other substances can affect the action and stability of chemical compounds .

Biochemische Analyse

Biochemical Properties

1-(Benzo[d]thiazol-2-yl)-2-chloroethanone, like other benzothiazole derivatives, has been found to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, leading to changes in cellular processes .

Cellular Effects

Similar benzothiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Other benzothiazole derivatives have been found to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Eigenschaften

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-2-chloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNOS/c10-5-7(12)9-11-6-3-1-2-4-8(6)13-9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQTYNXEYGKBOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501285222 | |

| Record name | 1-(2-Benzothiazolyl)-2-chloroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501285222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

453558-32-2 | |

| Record name | 1-(2-Benzothiazolyl)-2-chloroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=453558-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Benzothiazolyl)-2-chloroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501285222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1521011.png)

![2-[(3-bromophenyl)amino]-N-(2-methylpropyl)propanamide](/img/structure/B1521012.png)

![4-[(2,2,2-Trifluoroethyl)sulfamoyl]benzene-1-sulfonyl chloride](/img/structure/B1521017.png)

amine](/img/structure/B1521021.png)